2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride
Overview
Description
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a hydroxyamino group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride typically involves the reaction of hydroxylamine hydrochloride with a suitable precursor, such as a ketone or aldehyde. One common method involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: Shares the hydroxyamino group but lacks the phenylpropanone backbone.
Acetophenone: Similar backbone but lacks the hydroxyamino group.
Phenylpropanone: Similar backbone but lacks the hydroxyamino group.
Uniqueness
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride is unique due to the combination of the hydroxyamino group and the phenylpropanone backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,11-13)9(12)8-6-4-3-5-7-8;/h3-7,11,13H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXRMRJHVWFIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369571 | |
Record name | 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-73-6 | |
Record name | 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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